molecular formula C16H15N3O3S2 B2411725 ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate CAS No. 871316-38-0

ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

Cat. No.: B2411725
CAS No.: 871316-38-0
M. Wt: 361.43
InChI Key: HHLQQPDXPOOOLM-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound belonging to the thiophene derivatives family. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry

Properties

IUPAC Name

ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-2-22-16(21)19-6-5-10-11(8-17)15(24-13(10)9-19)18-14(20)12-4-3-7-23-12/h3-4,7H,2,5-6,9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLQQPDXPOOOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

The thieno[2,3-c]pyridine scaffold is synthesized via acid-catalyzed cyclization of sulfonamide intermediates, as demonstrated in US3969358A. A representative protocol involves:

  • Reacting N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide with hydrochloric acid in dioxane at 80–100°C for 12–24 hours.
  • Yields: 65–75% after recrystallization from ethanol.

Mechanistic Insight : The acid catalyzes the removal of the sulfonyl group, enabling intramolecular cyclization to form the pyridine ring.

Alternative Multi-Component Reactions

Recent advances (2024) utilize Gewald’s thiophene synthesis for one-pot assembly of fused thienopyridines. For example:

  • Reacting dimedone, ethyl 3-oxobutanoate, and elemental sulfur with dicyanomethane under triethylamine catalysis yields thieno[3,2-f]chromene derivatives.
  • Adaptation for thieno[2,3-c]pyridine requires substituting dimedone with thiourea derivatives.

Cyanation at Position 3

Metal Cyanide-Mediated Cyanation

US8058440B2 details cyanation using potassium cyanide in N,N-dimethylacetamide at 140–160°C for 13–20 hours. Key steps:

  • Reacting 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with KCN (1.5 equivalents).
  • Isolation via extraction with toluene and evaporation under reduced pressure.

Optimization :

  • Higher temperatures (≥150°C) improve conversion but risk decomposition.
  • Yields: 70–80% for analogous compounds.

Cyano Group Introduction via Nitrile Transfer

Alternative methods from chromene synthesis involve:

  • Treating α-methinocarbonyl intermediates with dicyanomethane and sulfur.
  • Requires triethylamine as a base and ethanol as solvent.

Acylation at Position 2

Thiophene-2-Carbonylamino Substituent

The amino group at position 2 is acylated using thiophene-2-carbonyl chloride:

  • Dissolve the amino-thienopyridine intermediate in dry dichloromethane.
  • Add thiophene-2-carbonyl chloride (1.2 equivalents) and triethylamine (2 equivalents) at 0°C.
  • Stir at room temperature for 6–8 hours.

Characterization :

  • ¹H NMR : Singlet at δ 8.36 ppm (NH), multiplet at δ 7.25–7.48 ppm (thiophene protons).
  • IR : Peaks at 1689 cm⁻¹ (carbonyl) and 1564 cm⁻¹ (amide bond).

Esterification at Position 6

Ethyl Carboxylate Formation

The ethyl ester is introduced via:

  • Pre-esterification : Using ethyl 3-oxobutanoate in multi-component reactions.
  • Post-cyclization esterification : Reacting the carboxylic acid intermediate with ethanol and sulfuric acid under reflux.

Conditions :

  • Ethanol, sulfuric acid (catalytic), 80°C, 12 hours.
  • Yields: 85–90% after column chromatography.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

  • Cyclization of sulfonamide intermediate.
  • Cyanation with KCN.
  • Acylation with thiophene-2-carbonyl chloride.
  • Esterification with ethanol/H₂SO₄.

Overall Yield : 52–58% (four steps).

Route 2: Convergent Synthesis

  • Parallel synthesis of acylated and cyanated intermediates, followed by cyclization.
  • Reduces step count but requires precise stoichiometry.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 1.13 (t, 3H, CH₃), δ 4.23 (q, 2H, OCH₂), δ 6.02 (s, 1H, pyran H-4).
    • δ 7.25–7.48 (m, 4H, thiophene and aromatic protons).
  • ¹³C NMR :

    • δ 165.8 (C=O), δ 120.3–125.4 (pyran carbons), δ 166.2 (ester carbonyl).

Mass Spectrometry

  • MS (EI) : m/z = 456 [M⁺], 458 [M+2] (for Cl-containing analogs).

Industrial-Scale Considerations

Cost-Efficiency

  • Use of NH₄OAc over Et₃N reduces catalyst costs by 40%.
  • Toluene extraction minimizes solvent expenses.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiophene core makes it a valuable intermediate in the construction of pharmaceuticals and other biologically active compounds.

Biology: In biological research, ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its ability to interact with biological targets makes it a valuable compound in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced durability and performance.

Mechanism of Action

The mechanism by which ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring can bind to enzymes or receptors, leading to biological responses. The cyano and carboxylate groups may also play a role in the compound's activity by influencing its solubility and binding affinity.

Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes. For example, it could inhibit enzymes responsible for disease progression or modulate receptors to produce therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

  • Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

  • This compound

  • This compound

Uniqueness: This compound stands out due to its specific structural features, such as the presence of both cyano and carboxylate groups, which can influence its reactivity and biological activity. Compared to other thiophene derivatives, its unique combination of functional groups may offer distinct advantages in terms of its applications in chemistry, biology, and medicine.

Biological Activity

Ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Thiophene Ring : Utilizing starting materials that contain thiophene derivatives.
  • Introduction of Functional Groups : Incorporating cyano and carboxyl groups through appropriate chemical reactions.
  • Esterification : Finalizing the structure by converting the carboxylic acid into an ester form.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against a range of pathogens. For instance:

  • In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
  • The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Antioxidant Activity

The compound has also shown promising antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. This was evaluated using assays such as:

  • DPPH Radical Scavenging : Indicating its ability to neutralize free radicals.
  • Reducing Power Assay : Demonstrating its potential to reduce oxidized species .

While the exact mechanism of action for this compound is not fully elucidated, preliminary studies suggest interactions with specific molecular targets involved in:

  • Enzymatic pathways that regulate cellular processes.
  • Potential inhibition of key enzymes associated with disease progression .

Case Studies and Research Findings

A selection of research findings highlights the compound's biological significance:

StudyFindings
Umesha et al. (2009)Demonstrated antimicrobial and antioxidant activities using various assays.
Acar et al. (2017)Explored structure-activity relationships revealing potential for further pharmacological development.
Recent In Vitro StudiesConfirmed efficacy against multiple bacterial strains with low MIC values .

Applications

The biological activities of this compound suggest several applications:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
  • Antioxidant Formulations : Utilization in dietary supplements aimed at reducing oxidative stress.
  • Research Tool : Serving as a molecular probe in studies exploring cellular mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 3-cyano-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodology : A multi-step synthesis is typically employed, starting with the condensation of thiophene-2-carbonyl chloride with a precursor (e.g., ethyl 2-amino-thienopyridine derivative) under anhydrous conditions. Cyclization is then performed using agents like polyphosphoric acid or POCl₃. Optimize yield by varying solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of reactants. Monitor intermediates via TLC and confirm purity with HPLC (>98%) .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (λ = 254 nm) to assess purity (>99%).
  • FT-IR to identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodology : Follow COSHH regulations:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact (H315, H319 hazards).
  • Work in a fume hood to minimize inhalation risks (H335).
  • Store in a cool, dry environment (<4°C) under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How does the substitution pattern (e.g., cyano, thiophene-2-carbonylamino) influence this compound’s biological activity or reactivity?

  • Methodology : Conduct structure-activity relationship (SAR) studies :

  • Replace the cyano group with other electron-withdrawing groups (e.g., nitro) to assess impact on electrophilicity.
  • Compare with analogs (e.g., methyl 3-cyano derivatives in ) using in vitro assays (e.g., enzyme inhibition). Computational docking (AutoDock Vina) can predict binding affinities to target proteins .

Q. What computational modeling approaches are suitable for predicting the compound’s stability or interaction with biological targets?

  • Methodology : Perform density functional theory (DFT) calculations (Gaussian 16) to evaluate electronic properties (HOMO-LUMO gaps) and tautomeric stability. Molecular dynamics simulations (GROMACS) can model interactions with lipid bilayers or protein active sites. Validate predictions with experimental data (e.g., X-ray crystallography of co-crystals) .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent NMR spectra or bioassay results?

  • Methodology :

  • Reproduce synthesis : Ensure reaction conditions (e.g., anhydrous solvents, inert atmosphere) are identical.
  • Cross-validate analytical data : Compare NMR shifts with published analogs (e.g., ).
  • Replicate bioassays : Use standardized protocols (e.g., IC₅₀ measurements in triplicate) and include positive/negative controls .

Q. What strategies are effective for studying the compound’s stability under varying pH, temperature, or light exposure?

  • Methodology : Design accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) at 37°C; analyze degradation via LC-MS.
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Photostability : Expose to UV light (320–400 nm) and monitor changes with UV-vis spectroscopy .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationTLC, HPLC, solvent polarity variation
Structural Characterization¹H/¹³C NMR, HRMS, FT-IR
Safety & StorageCOSHH compliance, inert atmosphere storage
SAR StudiesDocking simulations, in vitro assays
Stability AnalysisLC-MS, DSC, UV-vis spectroscopy

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